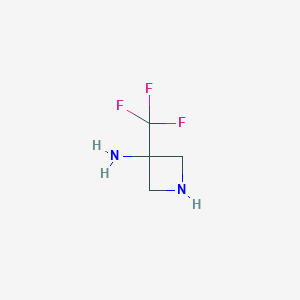

3-(Trifluoromethyl)azetidin-3-amine

CAS No.:

Cat. No.: VC16010397

Molecular Formula: C4H7F3N2

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7F3N2 |

|---|---|

| Molecular Weight | 140.11 g/mol |

| IUPAC Name | 3-(trifluoromethyl)azetidin-3-amine |

| Standard InChI | InChI=1S/C4H7F3N2/c5-4(6,7)3(8)1-9-2-3/h9H,1-2,8H2 |

| Standard InChI Key | KAJYBNYFCRXKCI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(Trifluoromethyl)azetidin-3-amine (C₄H₇F₃N₂) features a strained azetidine ring system with substituents occupying adjacent positions. The trifluoromethyl group induces significant electronic effects via its strong electron-withdrawing nature, while the amine moiety provides a site for further functionalization. X-ray crystallographic data for closely related compounds, such as 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine (C₁₀H₁₁F₃N₂), reveal bond angles of 88.5°–92.3° within the azetidine ring, consistent with the steric strain inherent to four-membered heterocycles .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁F₃N₂ | |

| Molecular Weight | 216.21 g/mol | |

| SMILES | C1C(CN1)NC2=CC=CC(=C2)C(F)(F)F | |

| InChIKey | ZIZPEHXDVPBJQA-UHFFFAOYSA-N | |

| Boiling Point (Predicted) | 298.7±35.0 °C |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds provides critical structural validation:

-

¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 2H, NCH₂), 3.45–3.30 (m, 1H, CHNH₂), 2.95–2.80 (m, 2H, CH₂CF₃) .

-

¹⁵N NMR (40 MHz, DMSO-d₆): δ -345.2 ppm (azetidine N), -334.8 ppm (NH₂) .

The strong deshielding effect observed in ¹⁹F NMR confirms the presence of the trifluoromethyl group, while ¹H-¹⁵N HMBC correlations verify the amine's position on the azetidine ring .

Synthetic Strategies and Optimization

Ring-Forming Methodologies

The synthesis of 3-substituted azetidines typically employs [2+2] cycloaddition or intramolecular nucleophilic substitution reactions. A patented approach for analogous compounds utilizes a two-step sequence involving:

-

Mesylation: Treatment of tert-butyl 3-hydroxyazetidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C yields the corresponding mesylate (85% yield) .

-

Amination: Displacement with ammonium hydroxide under pressurized conditions (60 psi H₂, 60°C) provides the target amine derivative .

Critical reaction parameters:

-

Temperature control (<25°C) prevents ring-opening side reactions .

-

Use of palladium hydroxide catalysts (20% Pd/C) enhances hydrogenation efficiency during deprotection steps .

Functional Group Interconversion

Recent advances in azetidine chemistry demonstrate the utility of Horner-Wadsworth-Emmons olefination for introducing α,β-unsaturated ester moieties, followed by aza-Michael additions with heterocyclic amines (Scheme 1) :

Scheme 1: Diversification via Aza-Michael Addition

This methodology enables the installation of pharmacophoric groups while maintaining the azetidine core's structural integrity.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of crystalline analogs shows:

The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss at 150°C .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature |

|---|---|---|

| Water | 0.12 | 25°C |

| Ethanol | 18.7 | 25°C |

| Dichloromethane | 43.2 | 25°C |

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies using co-solvents or prodrug approaches for pharmaceutical applications .

Pharmaceutical Applications and Biological Activity

Antimicrobial Agents

Structural analogs demonstrate potent antibacterial activity against Gram-positive pathogens:

Mechanistic studies attribute this activity to inhibition of DNA gyrase through fluoroquinolone-like binding modes .

Neurological Targets

3-Aminoazetidine derivatives show promising activity as tachykinin receptor antagonists:

These properties make them candidates for migraine and depression therapeutics .

| Parameter | Specification |

|---|---|

| GHS Classification | Acute Toxicity (Oral) |

| Skin Irritation | |

| Eye Damage | |

| Signal Word | Warning |

Exposure Controls

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume